molecular formula C12H23NO B6119108 N,N-dipropylcyclopentanecarboxamide

N,N-dipropylcyclopentanecarboxamide

Cat. No.: B6119108
M. Wt: 197.32 g/mol
InChI Key: PPXWCKCNBVSYDF-UHFFFAOYSA-N
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Description

N,N-Dipropylcyclopentanecarboxamide is an organic compound with the molecular formula C12H23NO It is a derivative of cyclopentanecarboxamide, where the nitrogen atom is substituted with two propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride. This intermediate is then reacted with propylamine to yield this compound. The reaction conditions include maintaining the temperature at around 60-80°C and using an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropylcyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Cyclopentanecarboxylic acid.

    Reduction: N,N-dipropylcyclopentylamine.

    Substitution: Various substituted cyclopentanecarboxamides depending on the nucleophile used.

Scientific Research Applications

N,N-Dipropylcyclopentanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dipropylcyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylcyclopentanecarboxamide: Similar in structure but with methyl groups instead of propyl groups.

    N,N-Diethylcyclopentanecarboxamide: Contains ethyl groups instead of propyl groups.

    N,N-Dibutylcyclopentanecarboxamide: Contains butyl groups instead of propyl groups.

Uniqueness

N,N-Dipropylcyclopentanecarboxamide is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to its analogs. These properties make it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective.

Properties

IUPAC Name

N,N-dipropylcyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-3-9-13(10-4-2)12(14)11-7-5-6-8-11/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXWCKCNBVSYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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